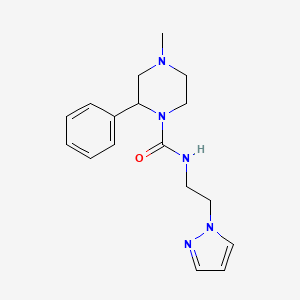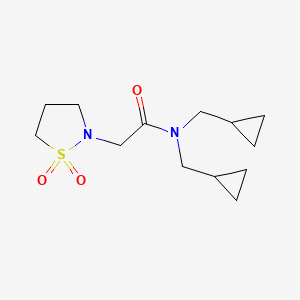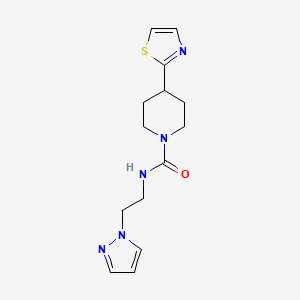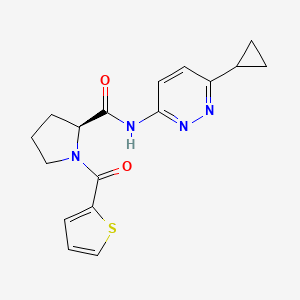![molecular formula C20H36N4O2 B6752915 1-methyl-N-[4-[[methyl-(1-methylpyrrolidine-2-carbonyl)amino]methyl]cyclohexyl]pyrrolidine-2-carboxamide](/img/structure/B6752915.png)
1-methyl-N-[4-[[methyl-(1-methylpyrrolidine-2-carbonyl)amino]methyl]cyclohexyl]pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-[4-[[methyl-(1-methylpyrrolidine-2-carbonyl)amino]methyl]cyclohexyl]pyrrolidine-2-carboxamide is a complex organic compound with a unique structure that includes multiple pyrrolidine and cyclohexyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[4-[[methyl-(1-methylpyrrolidine-2-carbonyl)amino]methyl]cyclohexyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine and cyclohexyl intermediates. The key steps include:
Formation of 1-methylpyrrolidine-2-carboxamide: This can be achieved through the reaction of 1-methylpyrrolidine with a suitable carboxylating agent under controlled conditions.
Cyclohexyl Intermediate Preparation: The cyclohexyl group is introduced through a series of reactions involving cyclohexanone and appropriate amines.
Coupling Reaction: The final step involves coupling the pyrrolidine and cyclohexyl intermediates using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-N-[4-[[methyl-(1-methylpyrrolidine-2-carbonyl)amino]methyl]cyclohexyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or carboxamide groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-[4-[[methyl-(1-methylpyrrolidine-2-carbonyl)amino]methyl]cyclohexyl]pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-methyl-N-[4-[[methyl-(1-methylpyrrolidine-2-carbonyl)amino]methyl]cyclohexyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methylpyrrolidine-2-carboxamide: A simpler analog with similar structural features.
Cyclohexylamine derivatives: Compounds with cyclohexyl groups and amine functionalities.
Uniqueness
1-methyl-N-[4-[[methyl-(1-methylpyrrolidine-2-carbonyl)amino]methyl]cyclohexyl]pyrrolidine-2-carboxamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.
Eigenschaften
IUPAC Name |
1-methyl-N-[4-[[methyl-(1-methylpyrrolidine-2-carbonyl)amino]methyl]cyclohexyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N4O2/c1-22-12-4-6-17(22)19(25)21-16-10-8-15(9-11-16)14-24(3)20(26)18-7-5-13-23(18)2/h15-18H,4-14H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOROBOPCRFHDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)NC2CCC(CC2)CN(C)C(=O)C3CCCN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]ethanone](/img/structure/B6752843.png)
![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-5-methyl-1,3-benzoxazole](/img/structure/B6752854.png)



![N-cyclopropyl-2-[4-[4-methyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carbonyl]piperazin-1-yl]acetamide](/img/structure/B6752872.png)
![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-[2-(1,3-thiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6752890.png)
![N-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B6752902.png)
![3-(Oxolan-2-yl)-1-[3-(pyridin-4-ylmethoxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B6752912.png)
![2-(3,5-dimethylpyrazol-1-yl)-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]propanamide](/img/structure/B6752916.png)

![N,N-bis(cyclopropylmethyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6752931.png)
![6-chloro-N-methyl-N-[(1-methylpiperidin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-7-sulfonamide](/img/structure/B6752932.png)

